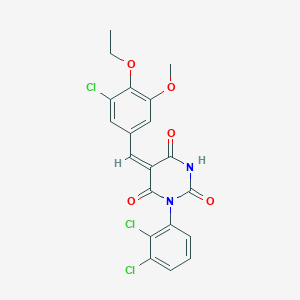
Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
概要
説明
Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Its unique structure could be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings with specific chemical resistance or mechanical properties.
作用機序
The mechanism of action of Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The bromobenzyl group could interact with specific molecular targets, such as enzymes or receptors, leading to the disruption of normal cellular functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Methyl (5-(((2-chlorobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
- Methyl (5-(((4-fluorobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
- Methyl (5-(((3-methylbenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
Uniqueness
Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets. Additionally, the bromobenzyl group can be selectively modified to introduce further functional groups, providing a versatile platform for the development of new derivatives with tailored properties.
特性
IUPAC Name |
methyl N-[5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S2/c1-18-12(17)14-11-16-15-10(20-11)7-19-6-8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGHUWNCAGDAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CSCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3536460.png)
![5-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3536461.png)
![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3536468.png)
![{5-[(2,7-dimethoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3536476.png)
![1-nitro-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3536481.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3536485.png)
![4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3536495.png)

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3536519.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3536527.png)
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B3536537.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3536544.png)
![5-(3-chlorophenyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B3536546.png)
